molecular formula C11H18N4S B12679233 Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- CAS No. 102339-01-5

Semicarbazide, 4-(p-diethylaminophenyl)-3-thio-

Cat. No.: B12679233
CAS No.: 102339-01-5
M. Wt: 238.36 g/mol
InChI Key: ZSKYZZITPHXHEB-UHFFFAOYSA-N
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Description

Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- is a compound that belongs to the class of semicarbazides Semicarbazides are organic compounds characterized by the presence of a semicarbazide functional group This particular compound is known for its unique chemical structure, which includes a diethylaminophenyl group and a thiosemicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- typically involves a multi-step process. One common method includes the reaction of hydrazine with isocyanates, N-substituted carbamoyl chlorides, or carbamates . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- can be compared with other semicarbazide derivatives and thiosemicarbazides, such as:

  • Semicarbazide hydrochloride
  • Thiosemicarbazide
  • 4-(p-Dimethylaminophenyl)semicarbazide

Uniqueness

What sets semicarbazide, 4-(p-diethylaminophenyl)-3-thio- apart from similar compounds is its unique combination of a diethylaminophenyl group and a thiosemicarbazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its potential as a versatile building block in organic synthesis and its promising biological activities further highlight its uniqueness .

Properties

CAS No.

102339-01-5

Molecular Formula

C11H18N4S

Molecular Weight

238.36 g/mol

IUPAC Name

1-amino-3-[4-(diethylamino)phenyl]thiourea

InChI

InChI=1S/C11H18N4S/c1-3-15(4-2)10-7-5-9(6-8-10)13-11(16)14-12/h5-8H,3-4,12H2,1-2H3,(H2,13,14,16)

InChI Key

ZSKYZZITPHXHEB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NN

Origin of Product

United States

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